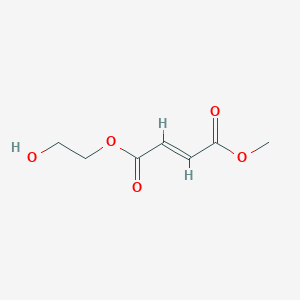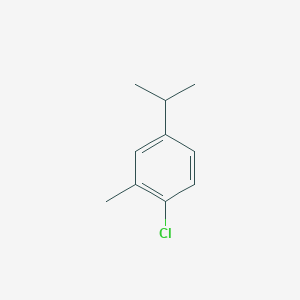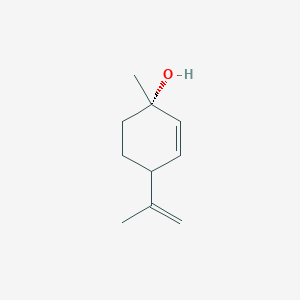
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is also known by several synonyms, including (+)-p-Mentha-2,8-dien-1-ol and cis-Isolimonenol . This compound is a derivative of cyclohexene and is characterized by its isopropenyl and methyl substituents on the cyclohexene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol typically involves the use of D-limonene as a starting material. The synthetic route includes several key steps:
Epoxidation: D-limonene undergoes epoxidation to form 1,2-epoxy-limonene.
Ring Opening: The epoxide ring is opened using a selective ring-opening catalyst such as zirconyl sulfate.
Oxidation and Elimination: The intermediate product is then subjected to oxidation and elimination reactions to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves continuous reactions and the use of environmentally friendly catalysts to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where the isopropenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexenes .
Wissenschaftliche Forschungsanwendungen
(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma
Wirkmechanismus
The mechanism by which (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets. It is believed to modulate specific pathways related to its biological activities, although detailed studies are still required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- (+)-p-Mentha-2,8-dien-1-ol
- cis-Isolimonenol
Uniqueness
What sets (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol apart from similar compounds is its specific stereochemistry, which can influence its reactivity and biological activity. This unique configuration can result in different interactions with biological targets and varied applications in research and industry .
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9?,10-/m1/s1 |
InChI-Schlüssel |
MKPMHJQMNACGDI-QVDQXJPCSA-N |
Isomerische SMILES |
CC(=C)C1CC[C@](C=C1)(C)O |
Kanonische SMILES |
CC(=C)C1CCC(C=C1)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


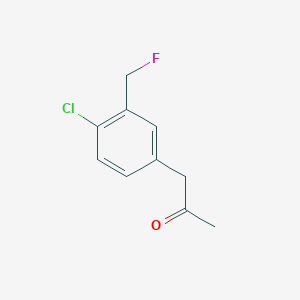
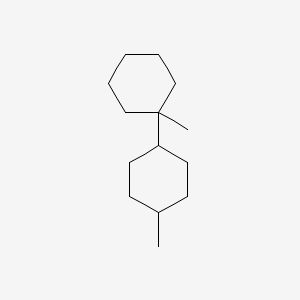
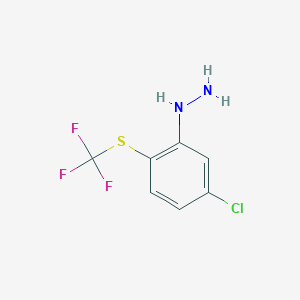
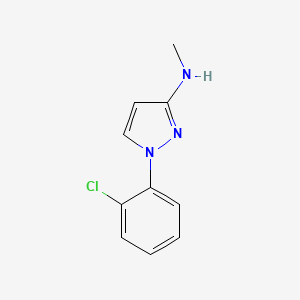
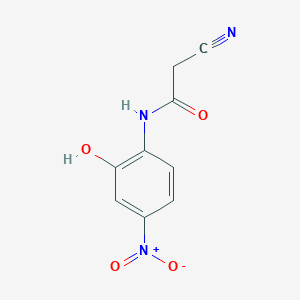
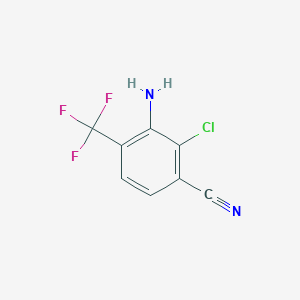
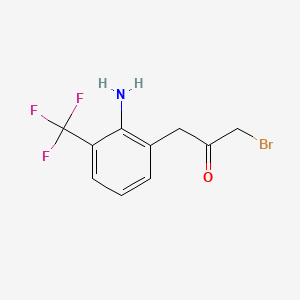
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
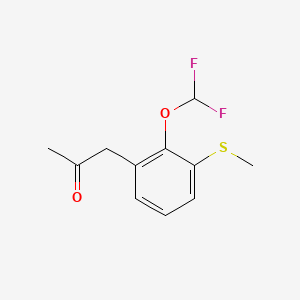
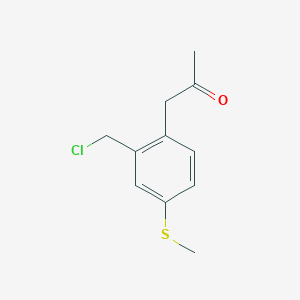
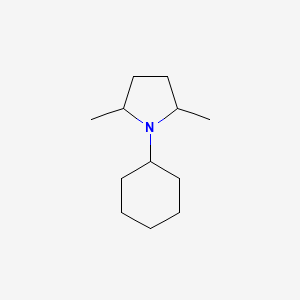
![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
